6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Brand Name: Vulcanchem
CAS No.: 68469-08-9
VCID: VC5267203
InChI: InChI=1S/C16H11N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h1-9H,10H2
SMILES: C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C16H11N5O2S
Molecular Weight: 337.36

6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

CAS No.: 68469-08-9

Cat. No.: VC5267203

Molecular Formula: C16H11N5O2S

Molecular Weight: 337.36

* For research use only. Not for human or veterinary use.

6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 68469-08-9

Specification

CAS No. 68469-08-9
Molecular Formula C16H11N5O2S
Molecular Weight 337.36
IUPAC Name 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Standard InChI InChI=1S/C16H11N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h1-9H,10H2
Standard InChI Key BTLPURAXHIPBRF-UHFFFAOYSA-N
SMILES C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound belongs to the triazolo[3,4-b][1,3,] thiadiazine family, characterized by a fused five-membered 1,2,4-triazole ring and a six-membered 1,3,4-thiadiazine ring. The 3-nitrophenyl group at position 6 and the phenyl group at position 3 introduce steric and electronic modifications that influence reactivity and biological interactions. Compared to the 4-nitrophenyl analog, the meta-substituted nitro group may alter dipole moments and hydrogen-bonding capacity, potentially affecting solubility and target binding.

Table 1: Molecular Properties of Triazolo-Thiadiazine Derivatives

Property6-(3-Nitrophenyl)-3-phenyl Derivative4-Nitrophenyl AnalogBis-Triazolo-Thiadiazine
Molecular FormulaC₁₆H₁₁N₅O₂SC₁₆H₁₁N₅O₂SC₅₀H₃₄N₁₂O₂S₄
Molecular Weight (g/mol)337.36337.36962.0
Key Substituents3-Nitrophenyl, Phenyl4-Nitrophenyl, PhenylBis-pyrazolyl, Thioether
SolubilityModerate in DMF/EtOH*SolubleLow in aqueous media

*Inferred from structural analogs .

Synthetic Pathways and Optimization

Reaction Mechanisms and Precursors

The synthesis of triazolo-thiadiazines typically involves cyclocondensation reactions between amino-triazole-thiols and α-halo carbonyl compounds. For the 3-nitrophenyl variant, a plausible route includes:

  • Precursor Preparation: 3-Nitrobenzaldehyde undergoes Claisen-Schmidt condensation with acetophenone to yield 3-nitrochalcone, which is brominated to form α-bromo-3-nitropropiophenone.

  • Cyclocondensation: Reacting the α-bromo derivative with 4-amino-5-phenyl-1,2,4-triazole-3-thiol in ethanol under reflux with triethylamine catalysis .

The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclization and dehydration. Yield optimization may require temperature control (70–80°C) and stoichiometric adjustments .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretch (~3200 cm⁻¹), C=O (1685 cm⁻¹) , and asymmetric/symmetric NO₂ stretches (1520 cm⁻¹ and 1350 cm⁻¹) .

  • ¹H NMR: Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), with distinct singlets for thiadiazine-CH₂ (δ 4.4–4.6 ppm) and pyrazole-CH (δ 9.1–9.2 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 337.4 (C₁₆H₁₁N₅O₂S).

Structural analogs demonstrate potent activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For example, bis-triazolo-thiadiazine 6a exhibited IC₅₀ values of 0.39 μM (MCF-7) and 19.6 nM (EGFR inhibition), surpassing reference drugs like Erlotinib . The 3-nitrophenyl derivative likely shares these mechanisms:

  • Caspase Activation: Induction of apoptosis via caspase-3/7 pathways.

  • Kinase Inhibition: Dual targeting of EGFR and CDK-2, disrupting cell proliferation and survival .

Table 2: Comparative Antitumor Activity of Triazolo-Thiadiazines

CompoundIC₅₀ (MCF-7)EGFR Inhibition (IC₅₀)CDK-2 Inhibition (IC₅₀)Apoptosis Induction (%)
4-Nitrophenyl Analog2.74 μMNot testedNot tested35.2
Bis-Triazolo 6a 0.39 μM19.6 nM87.9 nM43.3
3-Nitrophenyl Derivative*~3.5 μM*~50 nM*~100 nM*~40*

*Predicted based on structural analogs .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The 3-nitrophenyl derivative is expected to exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but limited aqueous solubility (~10 μg/mL), necessitating formulation strategies like nanosuspensions or prodrug approaches. Stability studies on analogs indicate decomposition <5% after 48 hours at 25°C.

ADME Profiling

  • Absorption: High logP (~3.5) suggests good membrane permeability but potential P-glycoprotein efflux.

  • Metabolism: Nitroreduction to amine derivatives may occur via hepatic CYP450 enzymes, requiring toxicity assessment of metabolites .

Applications in Medicinal Chemistry

The triazolo-thiadiazine scaffold is a privileged structure in drug discovery due to its versatility. Potential applications include:

  • Targeted Cancer Therapy: Hybrid derivatives combining triazolo-thiadiazine with pyrazole or naphthoyl groups show enhanced kinase inhibition .

  • Antimicrobial Agents: Preliminary data on analogs indicate activity against Gram-positive bacteria (MIC = 8–16 μg/mL).

Challenges and Future Directions

Synthetic Scalability

Current protocols suffer from moderate yields (65–85%) , necessitating catalyst optimization (e.g., microwave-assisted synthesis).

In Vivo Validation

While in vitro data are promising, pharmacokinetic studies in animal models are critical to assess bioavailability and toxicity.

Structure-Activity Relationships (SAR)

Systematic modification of the nitro group’s position and exploration of electron-withdrawing substituents (e.g., cyano, trifluoromethyl) could refine potency and selectivity.

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